2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15678467
InChI: InChI=1S/C15H13N5OS/c21-14(20-17-9-11-5-3-4-8-16-11)10-22-15-18-12-6-1-2-7-13(12)19-15/h1-9H,10H2,(H,18,19)(H,20,21)/b17-9+
SMILES:
Molecular Formula: C15H13N5OS
Molecular Weight: 311.4 g/mol

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

CAS No.:

Cat. No.: VC15678467

Molecular Formula: C15H13N5OS

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide -

Specification

Molecular Formula C15H13N5OS
Molecular Weight 311.4 g/mol
IUPAC Name 2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide
Standard InChI InChI=1S/C15H13N5OS/c21-14(20-17-9-11-5-3-4-8-16-11)10-22-15-18-12-6-1-2-7-13(12)19-15/h1-9H,10H2,(H,18,19)(H,20,21)/b17-9+
Standard InChI Key XDFPXIKBDUHJFC-RQZCQDPDSA-N
Isomeric SMILES C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC=CC=N3
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=CC=N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzimidazole core linked via a sulfanyl group to an acetohydrazide moiety, which is further functionalized with an (E)-configured pyridinylmethylene group. The benzimidazole ring system contributes aromaticity and planar rigidity, while the hydrazone bridge introduces conformational flexibility and hydrogen-bonding capabilities. The (E)-stereochemistry at the imine bond (C=N) is critical for molecular recognition in biological systems, as it influences spatial alignment with target proteins .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₃N₅OS
Molecular Weight311.4 g/mol
IUPAC Name2-(1H-Benzimidazol-2-ylsulfanyl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide
Canonical SMILESC1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=CC=N3
Topological Polar Surface Area118 Ų

The Topological Polar Surface Area (TPSA) of 118 Ų suggests moderate solubility in polar solvents, aligning with its potential for drug-like properties. The presence of multiple hydrogen-bond acceptors (N and O atoms) and donors (NH groups) further enhances its capacity for intermolecular interactions.

Synthesis and Reaction Mechanisms

General Synthetic Strategy

The synthesis of this compound follows a multi-step protocol common to acyl hydrazone derivatives. As demonstrated in analogous studies, the process typically involves:

  • Alkylation of 2-mercaptobenzimidazole: Reaction with chloroacetic acid or alkyl halides to introduce the sulfanyl-acetamide backbone .

  • Hydrazide Formation: Condensation with hydrazine hydrate to yield the acetohydrazide intermediate.

  • Schiff Base Formation: Reaction with pyridine-2-carbaldehyde under acidic conditions (e.g., acetic acid) to form the hydrazone linkage .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
AlkylationChloroacetic acid, KOH, ethanol, reflux65–75
Hydrazide FormationHydrazine hydrate, ethanol, 60°C80–85
Schiff Base CondensationPyridine-2-carbaldehyde, acetic acid, methanol, reflux70–78

The use of acetic acid as a catalyst facilitates imine bond formation, while methanol serves as a solvent due to its ability to dissolve both polar and non-polar intermediates . Reaction progress is monitored via thin-layer chromatography (TLC), with final products isolated through ice-water precipitation and recrystallization.

CompoundBioassay ModelActivity
N'-(3-Hydroxybenzylidene) derivativeCandida albicans85% inhibition at 50 μM
N'-(4-Chlorobenzylidene) derivativeHepG2 liver cancer cellsIC₅₀ = 18 μM

Future Research Directions

Structural Optimization

Modifying the pyridine substituent (e.g., introducing electron-withdrawing groups) could enhance binding affinity to microbial enzymes. Additionally, replacing the acetohydrazide with thiosemicarbazide might improve metal-chelation properties for anticancer applications .

In Vivo Toxicology Profiling

While in vitro studies are promising, systematic toxicity evaluations in animal models are essential. Parameters such as LD₅₀, hepatotoxicity, and bioavailability must be assessed to advance toward clinical trials.

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